Anti‑Complement Activity: Yuankanin Is Inactive While Genkwanin Aglycone Exhibits an IC50 of 11.4 μM
In a standardized assay evaluating inhibition of the classical complement pathway, yuankanin (genkwanin‑5‑O‑β‑D‑primeveroside) was found to be inactive at concentrations up to 100 μM. In contrast, its aglycone comparator, genkwanin, demonstrated a concentration‑dependent inhibitory effect with an IC50 value of 11.4 μM under the identical experimental conditions [1].
| Evidence Dimension | Inhibition of classical complement pathway (IC50) |
|---|---|
| Target Compound Data | Inactive (IC50 >100 μM) |
| Comparator Or Baseline | Genkwanin (aglycone): IC50 = 11.4 μM |
| Quantified Difference | >8.8‑fold reduction in activity upon 5‑O‑glycosylation |
| Conditions | In vitro anti‑complement assay using human serum; classical pathway activation |
Why This Matters
This stark difference demonstrates that the 5‑O‑primeveroside moiety in yuankanin completely ablates the complement‑inhibitory activity observed with genkwanin, making it unsuitable for immunomodulatory screening where genkwanin would be a positive control.
- [1] Park BY, et al. Isolation of flavonoids, a biscoumarin and an amide from the flower buds of Daphne genkwa and the evaluation of their anti‑complement activity. Phytother Res. 2006;20(7):610-613. View Source
